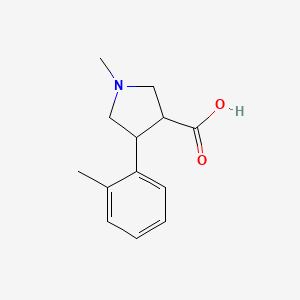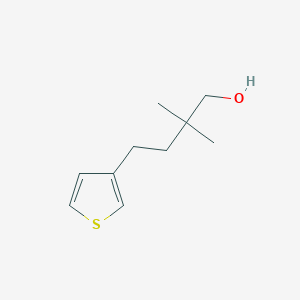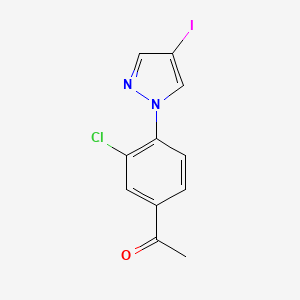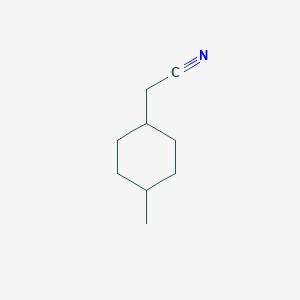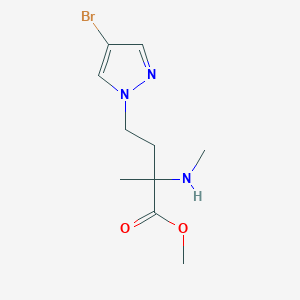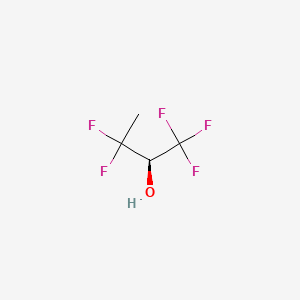
(S)-1,1,1,3,3-Pentafluorobutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1,1,1,3,3-Pentafluorobutan-2-ol is an organofluorine compound characterized by the presence of five fluorine atoms and a hydroxyl group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,1,1,3,3-Pentafluorobutan-2-ol typically involves the fluorination of butan-2-ol derivatives. One common method is the reaction of butan-2-ol with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and scalability. Catalysts such as metal fluorides may be used to enhance the efficiency of the fluorination process.
Chemical Reactions Analysis
Types of Reactions
(S)-1,1,1,3,3-Pentafluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of pentafluorobutan-2-one or pentafluorobutanoic acid.
Reduction: Formation of 1,1,1,3,3-pentafluorobutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1,1,1,3,3-Pentafluorobutan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its use in the development of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (S)-1,1,1,3,3-Pentafluorobutan-2-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3-Pentafluoropropan-2-ol: Similar structure but with one less carbon atom.
1,1,1,2,2-Pentafluorobutan-2-ol: Similar structure but with a different fluorination pattern.
1,1,1,3,3,3-Hexafluoropropan-2-ol: Contains an additional fluorine atom.
Uniqueness
(S)-1,1,1,3,3-Pentafluorobutan-2-ol is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This compound’s high degree of fluorination contributes to its stability and resistance to metabolic degradation, making it valuable in various applications where such properties are desired.
Properties
Molecular Formula |
C4H5F5O |
|---|---|
Molecular Weight |
164.07 g/mol |
IUPAC Name |
(2S)-1,1,1,3,3-pentafluorobutan-2-ol |
InChI |
InChI=1S/C4H5F5O/c1-3(5,6)2(10)4(7,8)9/h2,10H,1H3/t2-/m0/s1 |
InChI Key |
UNAFZLBJFTWWCP-REOHCLBHSA-N |
Isomeric SMILES |
CC([C@@H](C(F)(F)F)O)(F)F |
Canonical SMILES |
CC(C(C(F)(F)F)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


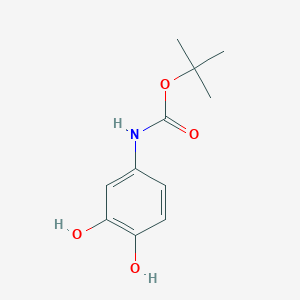
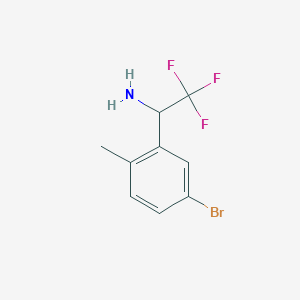
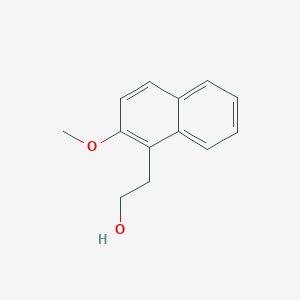
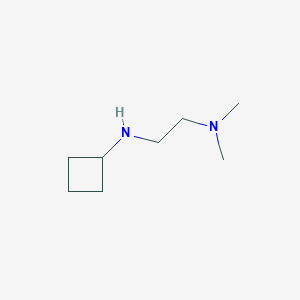
![[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate](/img/structure/B13617166.png)
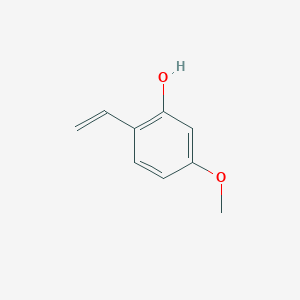
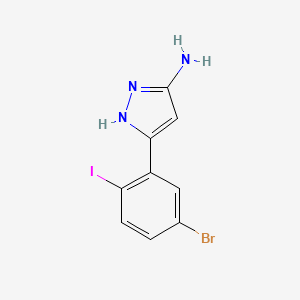
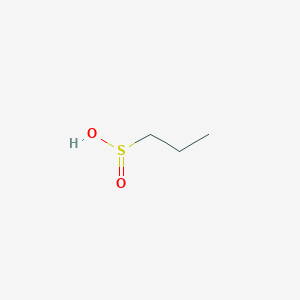
![1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13617189.png)
